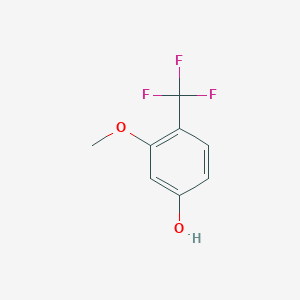

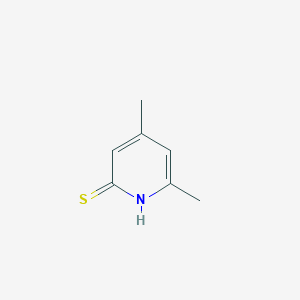

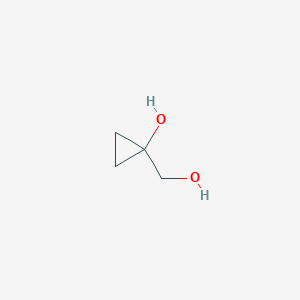

![molecular formula C21H18O3 B1369355 Methyl 4'-(benzyloxy)-[1,1'-biphenyl]-2-carboxylate CAS No. 893736-49-7](/img/structure/B1369355.png)

Methyl 4'-(benzyloxy)-[1,1'-biphenyl]-2-carboxylate

Overview

Description

“Methyl 4’-(benzyloxy)-[1,1’-biphenyl]-2-carboxylate” is a chemical compound. It has a molecular formula of C19H16O . This compound is related to the class of organic compounds known as biphenyls and derivatives . Biphenyls and their derivatives are organic compounds containing to benzene rings linked together by a single covalent bond .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, Schiff base ligands were obtained from the condensation reaction of a methanolic solution of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . The yield of the reaction was reported to be 87%, and the product was described as light yellow in color .

Molecular Structure Analysis

The molecular structure of “Methyl 4’-(benzyloxy)-[1,1’-biphenyl]-2-carboxylate” can be analyzed using various spectroscopic techniques . For instance, 13C NMR spectroscopy can provide information about the carbon skeleton of the molecule .

Chemical Reactions Analysis

The chemical reactions involving “Methyl 4’-(benzyloxy)-[1,1’-biphenyl]-2-carboxylate” and similar compounds have been studied . For example, Co(II), Ni(II), Cu(II), and Zn(II) complexes were synthesized by four Schiff base ligands .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 4’-(benzyloxy)-[1,1’-biphenyl]-2-carboxylate” can be inferred from related compounds. For instance, Biphenyl-4-methanol, a related compound, has a melting point of 96-100 °C and is soluble in acetone .

Scientific Research Applications

Organic Synthesis

This compound is used in organic synthesis, particularly in reactions involving the benzylic position. Its structure allows for free radical bromination , nucleophilic substitution , and oxidation reactions . The benzylic position’s reactivity is enhanced due to the adjacent aromatic ring, making it a valuable intermediate in synthesizing complex organic molecules.

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been explored for their potential biological activities. For instance, some synthesized compounds with a similar biphenyl structure have shown significant zones of inhibition in antimicrobial studies . This suggests that Methyl 2-[4-(benzyloxy)phenyl]benzoate could serve as a starting point for developing new antimicrobial agents.

Chemical Education

Due to its interesting reactivity at the benzylic position, this compound can be used in educational settings to demonstrate various organic reactions and mechanisms. It serves as an excellent example to teach concepts of resonance stabilization and electrophilic aromatic substitution .

Mechanism of Action

Mode of Action

It is known that benzylic compounds can undergo reactions via an sn1 pathway, which involves the formation of a resonance-stabilized carbocation . This could potentially be a part of the interaction mechanism with its targets.

Biochemical Pathways

Benzoylated products, which are structurally similar, have been synthesized by the benzoylation of substituted phenols under low temperature, and these undergo fries rearrangement using anhydrous aluminum chloride as a catalyst . This suggests that Methyl 2-[4-(benzyloxy)phenyl]benzoate might also be involved in similar biochemical pathways.

properties

IUPAC Name |

methyl 2-(4-phenylmethoxyphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O3/c1-23-21(22)20-10-6-5-9-19(20)17-11-13-18(14-12-17)24-15-16-7-3-2-4-8-16/h2-14H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZAIIOLJCQPEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602445 | |

| Record name | Methyl 4'-(benzyloxy)[1,1'-biphenyl]-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4'-(benzyloxy)-[1,1'-biphenyl]-2-carboxylate | |

CAS RN |

893736-49-7 | |

| Record name | Methyl 4'-(benzyloxy)[1,1'-biphenyl]-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

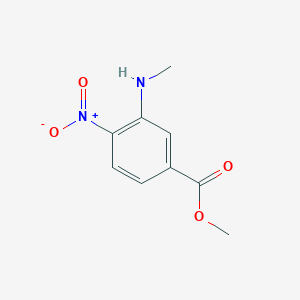

![2-(6-phenyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1369273.png)

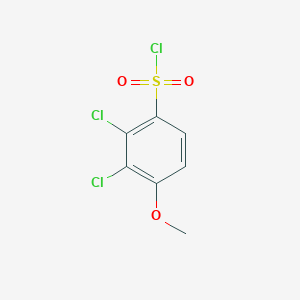

![2-[[(Ethylamino)carbonyl]amino]-6-methylbenzoic acid](/img/structure/B1369289.png)

![3-[(4-Methoxyphenyl)amino]propan-1-ol](/img/structure/B1369299.png)